molecular formula C19H20FNO B12619267 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one CAS No. 918519-38-7

5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one

Cat. No.: B12619267
CAS No.: 918519-38-7
M. Wt: 297.4 g/mol
InChI Key: JOFUCFFUTDYTPO-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, a methylamino group, and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with benzylmethylamine in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Michael addition reaction with a suitable enone to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one involves its interaction with specific molecular targets. The benzyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-[Benzyl(methyl)amino]-1-phenylpent-1-en-3-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-[Benzyl(methyl)amino]-1-(4-chlorophenyl)pent-1-en-3-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of the fluorine atom in 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one imparts unique electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

CAS No.

918519-38-7

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

5-[benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one

InChI

InChI=1S/C19H20FNO/c1-21(15-17-5-3-2-4-6-17)14-13-19(22)12-9-16-7-10-18(20)11-8-16/h2-12H,13-15H2,1H3

InChI Key

JOFUCFFUTDYTPO-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)C=CC1=CC=C(C=C1)F)CC2=CC=CC=C2

Origin of Product

United States

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